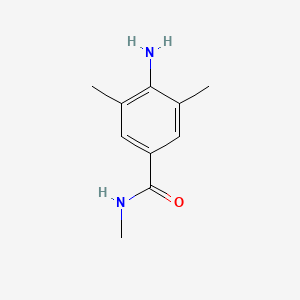

4-amino-N,3,5-trimethylbenzamide

Vue d'ensemble

Description

4-Amino-N,3,5-trimethylbenzamide is a benzamide derivative featuring an amino group at the para position (4-position) of the benzene ring and three methyl substituents at the N-(amide), 3-, and 5-positions. This substitution pattern confers distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves amidation of 3,5-dimethylbenzoyl chloride with 4-aminobenzene derivatives, followed by purification via recrystallization or chromatography .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-N,3,5-trimethylbenzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling 4-aminobenzoic acid derivatives with 3,5-dimethylaniline using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Reaction parameters such as solvent polarity (e.g., anhydrous ether), temperature (room temperature vs. reflux), and stoichiometric ratios of reagents significantly impact yield. For example, excess DCC may improve coupling efficiency but requires careful quenching to avoid side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern of methyl and amino groups. Mass spectrometry (MS) provides molecular weight validation, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity. Comparative analysis with analogs (e.g., 3,5-dimethylbenzamide) helps resolve overlapping peaks in complex spectra .

Q. How can researchers design assays to evaluate the biological activity of this compound?

- Methodological Answer : Begin with in vitro antimicrobial screening (e.g., broth microdilution against Gram-positive/negative bacteria) and cytotoxicity assays (e.g., MTT on cancer cell lines). Dose-response curves and IC₅₀ calculations are essential. Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO) must be included to validate results .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data for benzamide derivatives?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, serum content) or compound stability. Conduct replicate studies under standardized protocols and validate purity via HPLC. Cross-reference with structurally similar compounds (e.g., N-substituted triazole benzamides) to identify structure-activity relationships (SARs) .

Q. What computational tools are recommended for modeling the interaction of this compound with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties and reactive sites. Molecular docking (e.g., AutoDock Vina) simulates binding to proteins (e.g., kinases or DNA gyrase). Pair these with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes over time .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability testing: incubate the compound in buffers (pH 1–13) at 40°C/75% relative humidity. Monitor degradation via HPLC-MS at intervals (e.g., 0, 7, 14 days). Identify degradation products and propose pathways (e.g., hydrolysis of amide bonds under acidic conditions) .

Q. What strategies improve regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer : Direct substitution using bulky electrophiles (e.g., tert-butyl halides) favors para positions due to steric hindrance. Meta-directing groups (e.g., nitro) can be introduced temporarily and later reduced. Computational modeling (DFT) predicts reactive sites, guiding experimental design .

Q. How do structural modifications of this compound influence pharmacokinetic properties?

- Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to enhance solubility and bioavailability. Assess LogP (octanol-water partition coefficient) and plasma protein binding via equilibrium dialysis. In vivo studies in rodent models measure half-life and metabolic clearance .

Q. What analytical methods are suitable for identifying degradation pathways of this compound in environmental matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling to trace degradation intermediates. Soil or water microcosm studies under controlled conditions (light, microbial activity) reveal abiotic vs. biotic pathways. Compare with EPA guidelines for environmental persistence .

Q. How can X-ray crystallography resolve ambiguities in the solid-state structure of this compound derivatives?

- Methodological Answer : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water). Collect diffraction data (Cu-Kα radiation) and solve structures using SHELX. Hydrogen-bonding networks and π-π stacking interactions validate molecular packing, critical for understanding polymorphism .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Amino vs. 4-Amino Substitution

- 2-Amino-N,3,5-trimethylbenzamide (C₁₀H₁₄N₂O): The amino group at the 2-position alters hydrogen-bonding capabilities and molecular dipole moments compared to the 4-amino isomer. Crystallographic studies reveal that the 2-amino derivative forms weaker intermolecular N–H···O hydrogen bonds, leading to reduced thermal stability and lower solubility in polar solvents .

- The methyl groups at the 3- and 5-positions increase lipophilicity, improving membrane permeability .

Substituent Modifications: Methoxy vs. Amino Groups

- 4-Methoxy-N,3,5-trimethylbenzamide: Replacing the 4-amino group with methoxy introduces an electron-withdrawing effect, reducing nucleophilicity at the benzene ring. This modification decreases interactions with electrophilic biological targets but may enhance stability under oxidative conditions.

- 3,4-Diaminobenzamide: Dual amino groups at the 3- and 4-positions significantly increase hydrogen-bonding capacity and electronic density. This structure is more polar, leading to higher aqueous solubility but poorer blood-brain barrier penetration compared to 4-amino-N,3,5-trimethylbenzamide .

Core Structure Variations: Benzamide vs. Triazinyl Benzamide

- N-[4-(4-Methoxyanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide: The triazine ring introduces π-π stacking interactions and additional hydrogen-bonding sites, which are critical in kinase inhibition. In contrast, this compound’s simpler structure lacks these features but offers synthetic accessibility and lower molecular weight .

Substituted Benzamides with Bulky Groups

- N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide :

The 3,4,5-trimethoxy and 4-bromophenyl substituents create steric bulk, limiting rotational freedom and enhancing crystallinity. Such derivatives are often explored in crystallography but may exhibit reduced bioavailability due to low solubility .

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility: this compound is more straightforward to synthesize than triazine-containing derivatives, which require multi-step protocols .

- Biological Activity : Methyl groups enhance metabolic stability compared to methoxy or bromo-substituted analogues, making it a better candidate for drug development .

- Material Science : Derivatives with bulky substituents (e.g., trimethoxy groups) exhibit superior crystallinity, relevant for crystal engineering .

Propriétés

Formule moléculaire |

C10H14N2O |

|---|---|

Poids moléculaire |

178.23 g/mol |

Nom IUPAC |

4-amino-N,3,5-trimethylbenzamide |

InChI |

InChI=1S/C10H14N2O/c1-6-4-8(10(13)12-3)5-7(2)9(6)11/h4-5H,11H2,1-3H3,(H,12,13) |

Clé InChI |

KIQXSRKPXDNMRQ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC(=C1N)C)C(=O)NC |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.